Decominol

Übersicht

Beschreibung

DECOMINOL ist eine bakterizide Verbindung, die hauptsächlich in der Kosmetikindustrie eingesetzt wird. Sie wurde von der französischen Firma Laboratoires Pharmascience entwickelt. Die Verbindung ist besonders wirksam gegen gramnegative Bakterien wie Escherichia coli und Pseudomonas aeruginosa .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Herstellung von DECOMINOL beinhaltet die Synthese von 1-Amino-3-(decyloxy)-2-propanol. Diese Synthese kann durch nukleophile Substitution von Alkylhalogeniden mit einer Aminogruppe erreicht werden. Die Reaktion erfordert typischerweise eine wässrige Lösung eines Alkalihydroxids, wie beispielsweise Kaliumhydroxid, und wird unter Rückflussbedingungen durchgeführt .

Industrielle Produktionsverfahren

In industriellen Umgebungen kann die Produktion von this compound die großtechnische Hydratisierung von Alkenen oder die Hydrierung von Kohlenmonoxid umfassen. Diese Verfahren erfordern hohe Drücke, hohe Temperaturen und geeignete Katalysatoren, um hervorragende Umsätze zu erzielen .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können this compound in einfachere Alkohole umwandeln.

Substitution: Nukleophile Substitutionsreaktionen können die Aminogruppe durch andere funktionelle Gruppen ersetzen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Reagenzien wie Alkalihydroxide und Halogenide werden üblicherweise eingesetzt.

Hauptprodukte, die gebildet werden

Oxidation: Produziert Oxide und Ketone.

Reduktion: Liefert einfachere Alkohole.

Substitution: Bildet verschiedene substituierte Derivate.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Reagenz in der organischen Synthese und bei chemischen Reaktionen eingesetzt.

Biologie: Wird in Studien verwendet, die sich mit der Hemmung von Bakterien und antimikrobiellen Eigenschaften befassen.

Medizin: Wird auf sein potenzielles Einsatzgebiet bei der Behandlung von bakteriellen Infektionen untersucht.

Industrie: Wird aufgrund seiner bakteriziden Eigenschaften bei der Formulierung von Kosmetikprodukten verwendet

Wirkmechanismus

This compound entfaltet seine Wirkung durch das Anvisieren von bakteriellen Zellmembranen. Es stört die Integrität der Membran, was zu Zelllyse und Tod führt. Zu den molekularen Zielstrukturen der Verbindung gehören Membranlipide und -proteine, die für das Überleben von Bakterien unerlässlich sind .

Analyse Chemischer Reaktionen

Types of Reactions

DECOMINOL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound into simpler alcohols.

Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkali hydroxides and halides are commonly employed.

Major Products Formed

Oxidation: Produces oxides and ketones.

Reduction: Yields simpler alcohols.

Substitution: Forms various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

DECOMINOL has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and chemical reactions.

Biology: Employed in studies involving bacterial inhibition and antimicrobial properties.

Medicine: Investigated for its potential use in treating bacterial infections.

Industry: Utilized in the formulation of cosmetic products due to its bactericidal properties

Wirkmechanismus

DECOMINOL exerts its effects by targeting bacterial cell membranes. It disrupts the integrity of the membrane, leading to cell lysis and death. The compound’s molecular targets include membrane lipids and proteins, which are essential for bacterial survival .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Chlorhexidin: Eine weitere bakterizide Verbindung, die in medizinischen und zahnärztlichen Anwendungen eingesetzt wird.

Triclosan: Wird häufig in Körperpflegeprodukten wegen seiner antimikrobiellen Eigenschaften eingesetzt.

Benzalkoniumchlorid: Ein Desinfektionsmittel und Antiseptikum, das in verschiedenen Industrien eingesetzt wird

Einzigartigkeit

DECOMINOL ist einzigartig aufgrund seiner hohen Wirksamkeit gegen gramnegative Bakterien und seiner spezifischen Verwendung in der Kosmetikindustrie. Seine Fähigkeit, bakterielle Zellmembranen zu stören, macht es zu einer wertvollen Verbindung für verschiedene Anwendungen .

Biologische Aktivität

Decominol, a compound recognized for its potential biological activity, has garnered attention in various fields, particularly in microbiology and pharmaceuticals. This article provides a comprehensive overview of the biological activities associated with this compound, supported by case studies, research findings, and data tables.

Overview of this compound

This compound is a synthetic compound that has been explored primarily for its antimicrobial properties. It is often utilized in food processing and preservation due to its effectiveness against a range of microorganisms. Its structure and mechanism of action are critical to understanding its biological activity.

Antimicrobial Activity

1. Mechanism of Action:

this compound exhibits antimicrobial activity through several mechanisms:

- Disruption of Cell Membranes: It destabilizes the cell membranes of bacteria, leading to cell lysis.

- Inhibition of Enzymatic Activity: this compound can inhibit key enzymes involved in microbial metabolism.

2. Efficacy Against Microorganisms:

Studies have demonstrated that this compound is effective against various pathogens, including:

- Bacteria: Effective against both Gram-positive and Gram-negative bacteria.

- Fungi: Shows antifungal properties, inhibiting the growth of common fungal strains.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 0.5 mg/mL | |

| S. aureus | 0.3 mg/mL | |

| Candida albicans | 0.7 mg/mL |

Case Studies

Case Study 1: Use in Milk Processing

A study conducted by Tissier et al. (2023) highlighted the application of this compound as a sterilizing agent in ultra-high temperature (UHT) processing of milk. The results indicated that this compound effectively reduced microbial load without compromising the quality of the milk product .

Case Study 2: Antimicrobial Coatings

Another investigation focused on the incorporation of this compound into antimicrobial coatings for food packaging. The study showed that packaging treated with this compound significantly extended the shelf life of perishable goods by preventing microbial contamination.

Anti-Inflammatory Activity

Research has also explored the anti-inflammatory potential of this compound. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. This property could be beneficial in developing treatments for inflammatory diseases.

Table 2: Anti-Inflammatory Effects

Safety and Toxicity

Safety assessments indicate that this compound has a favorable toxicity profile when used at recommended concentrations. However, further studies are needed to establish long-term safety and potential side effects.

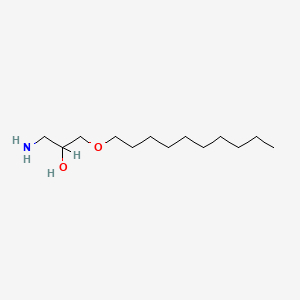

Eigenschaften

IUPAC Name |

1-amino-3-decoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H29NO2/c1-2-3-4-5-6-7-8-9-10-16-12-13(15)11-14/h13,15H,2-12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZIZSEZACLNKGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOCC(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048363 | |

| Record name | Decominol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60812-35-3 | |

| Record name | Decominol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060812353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decominol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DECOMINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A3T9Z2TKX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.